molecular formula C15H13N3O4S2 B12134898 (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide

Cat. No.: B12134898
M. Wt: 363.4 g/mol
InChI Key: DHQKKIXZNWYTPO-QPJJXVBHSA-N
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Description

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide (molecular formula: C₁₇H₁₇N₃O₄S₂; average mass: 391.460 g/mol) is a structurally distinct acrylamide derivative featuring a benzothiazole core substituted at the 6-position with a methylaminosulfonyl group and an (E)-configured acrylamide-linked 2-furyl moiety at the 2-position .

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C15H13N3O4S2/c1-16-24(20,21)11-5-6-12-13(9-11)23-15(17-12)18-14(19)7-4-10-3-2-8-22-10/h2-9,16H,1H3,(H,17,18,19)/b7-4+

InChI Key

DHQKKIXZNWYTPO-QPJJXVBHSA-N

Isomeric SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The benzothiazole intermediate is then treated with a sulfonyl chloride to introduce the sulfonyl group.

    Formation of the Acrylamide Group: The acrylamide group is introduced by reacting the sulfonylated benzothiazole with acryloyl chloride in the presence of a base.

    Coupling with Furan: Finally, the furan ring is coupled to the acrylamide derivative through a condensation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound Potential Implications
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide C₁₈H₁₄N₂O₃S 6-methyl benzothiazole, benzodioxol acrylamide Benzodioxol replaces furyl; methyl vs. sulfonamide Increased aromaticity, reduced H-bond capacity
N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide C₁₆H₁₅N₅O₂S 6-acetyl benzothiazole, cyano-dimethylacrylamide Acetyl and cyano groups; no sulfonamide Enhanced electron-withdrawing effects, lower solubility
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide C₁₈H₁₆N₂O₃S 2,4-dimethoxyphenyl acrylamide Methoxy groups; no sulfonamide Improved lipophilicity, potential CYP interactions
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₁F₃N₂OS 6-CF₃ benzothiazole, phenylacetamide Trifluoromethyl and acetamide; no acrylamide High metabolic stability, altered target selectivity

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s methylaminosulfonyl group likely improves aqueous solubility compared to methyl () or trifluoromethyl () substituents, which are more lipophilic .
  • Binding Affinity: Sulfonamides are known for strong hydrogen-bonding interactions with enzymes (e.g., carbonic anhydrase, thrombin), suggesting the target may outperform analogues lacking this group .
  • Metabolic Stability : The 2-furyl group may undergo oxidative metabolism faster than benzodioxol or trimethoxyphenyl groups (), necessitating structural optimization for in vivo efficacy .

Biological Activity

The compound (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 302.35 g/mol
  • CAS Number : Not specifically listed in the search results.

Biological Activity Overview

Research has shown that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor : Compounds similar to (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide have demonstrated significant antiproliferative effects against various cancer cell lines.
  • Antioxidant : The compound's structure suggests potential antioxidant activity, which is critical for protecting cells from oxidative stress.
  • Anti-inflammatory : The presence of the sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory enzymes.

1. Antiproliferative Activity

A study evaluated several benzothiazole derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with similar structural features to (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cells. This suggests a strong potential for further development as anticancer agents .

2. Antioxidant Properties

In vitro assays such as DPPH and FRAP were employed to assess the antioxidant capacity of related compounds. These studies demonstrated that certain derivatives possess significant radical scavenging abilities, which are essential for preventing cellular damage caused by reactive oxygen species .

3. Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of benzothiazole derivatives highlighted their ability to inhibit 5-lipoxygenase (LO), an enzyme involved in leukotriene synthesis. Compounds showed IC50_{50} values in the sub-micromolar range, indicating potent anti-inflammatory activity .

The biological activity of (2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide can be attributed to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • ROS Scavenging : The antioxidant properties help mitigate oxidative stress, contributing to cellular health and longevity.

Data Summary

Activity TypeAssay MethodIC50_{50} ValueReference
AntiproliferativeMTT AssayLow µM
AntioxidantDPPH/FRAPSignificant
Anti-inflammatory5-Lipoxygenase InhibitionSub-micromolar

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